molecular formula C164H272N58O52S6 B170424 Sapecin CAS No. 119938-54-4

Sapecin

货号 B170424
CAS 编号: 119938-54-4
分子量: 4081 g/mol
InChI 键: OOHSAXUMXBYUKE-JFFWMJMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sapecin is an antibacterial protein produced by an embryonic cell line of Sarcophaga peregrina . It consists of 40 amino acid residues, including three disulfide bonds . Sapecin has been found to have potent antibacterial activity, especially against Gram-positive bacteria .


Synthesis Analysis

Sapecin and Sapecin B, two insect defensins, were chemically synthesized to confirm their structure and antibacterial activity . The synthetic peptides showed the same antibacterial activity as native sapecins, indicating that the synthetic peptides folded correctly in the chemical synthesis .


Molecular Structure Analysis

The solution structure of Sapecin was solved using nuclear magnetic resonance (NMR) techniques . The structure revealed that the peptide consists of an N-terminal loop, an alpha-helix, and three disulfide bridges .


Chemical Reactions Analysis

The action mechanism of Sapecin was investigated using solution nuclear magnetic resonance analysis of the Sapecin-phospholipid vesicle complex . The membrane-buried surface of Sapecin was determined by observing the transferred cross-saturation phenomena from the alkyl chains of the phospholipid vesicle to the amide protons of Sapecin .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sapecin are closely related to its antibacterial activity. The peptide’s structure, including its N-terminal loop, alpha-helix, and three disulfide bridges, plays a crucial role in its function .

科学研究应用

  1. 膜通透机制:Sapecin表现出膜通透活性,其作用机制涉及寡聚体化导致这种效应。核磁共振分析揭示了Sapecin的膜埋藏表面,与酸性细菌膜(Takeuchi et al., 2004)发生相互作用。

  2. 溶液构象分析:使用1H核磁共振确定了Sapecin的溶液构象,揭示了与同源抗菌蛋白不同的独特结构。对其结构的理解为其独特的抗菌机制(Hanzawa et al., 1990)提供了见解。

  3. 抗菌活性和靶标:Sapecin对革兰氏阳性细菌表现出更高的效力,主要磷脂类细菌的主要靶标是磷脂酰基酸,这种特异性突显了其作为抗菌剂的潜力(Matsuyama & Natori, 1990)

  4. 基因表达和发育中的作用:在肉蝇幼虫体内受到身体损伤时,Sapecin基因被激活,表明其在防御细菌感染方面发挥作用。此外,在胚胎和早期蛹期阶段的激活表明其在发育过程中的作用(Matsuyama & Natori, 1988)

  5. 二硫键结构和抗菌活性:已确定Sapecin的二硫键结构对其抗菌活性至关重要,进一步有助于理解其功能(Kuzuhara et al., 1990)

  6. 在细胞增殖中的作用:Sapecin参与肉蝇胚胎细胞的增殖,突显了其在防御细菌感染和促进细胞增殖方面的双重功能(Komano et al., 1991)

  7. 离子通道的抑制:Sapecin B,Sapecin的同源物,抑制大鼠小脑普京细胞中电压脉冲诱导的K+电流,表明其作为天然存在的K+通道抑制剂的作用(Shimoda et al., 1994)

属性

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C164H272N58O52S6/c1-22-76(14)125(218-120(236)59-187-156(268)126(82(20)225)219-121(237)58-186-136(248)104(60-223)210-142(254)95(43-73(8)9)202-140(252)93(41-71(4)5)203-148(260)102(51-122(238)239)207-154(266)110(66-279)217-160(272)127(83(21)226)222-128(240)77(15)166)159(271)208-101(49-114(169)230)147(259)205-98(46-86-53-178-69-189-86)144(256)211-105(61-224)149(261)192-80(18)131(243)212-106(62-275)150(262)193-78(16)129(241)190-79(17)130(242)200-97(45-85-52-177-68-188-85)145(257)214-107(63-276)152(264)204-94(42-72(6)7)141(253)201-92(40-70(2)3)139(251)197-89(30-26-38-180-163(173)174)134(246)184-57-119(235)196-100(48-113(168)229)146(258)198-88(29-25-37-179-162(171)172)133(245)183-54-116(232)182-55-117(233)195-96(44-84-32-34-87(227)35-33-84)143(255)213-108(64-277)153(265)206-99(47-112(167)228)135(247)185-56-118(234)194-90(28-23-24-36-165)137(249)191-81(19)132(244)220-123(74(10)11)157(269)216-111(67-280)155(267)221-124(75(12)13)158(270)215-109(65-278)151(263)199-91(31-27-39-181-164(175)176)138(250)209-103(161(273)274)50-115(170)231/h32-35,52-53,68-83,88-111,123-127,223-227,275-280H,22-31,36-51,54-67,165-166H2,1-21H3,(H2,167,228)(H2,168,229)(H2,169,230)(H2,170,231)(H,177,188)(H,178,189)(H,182,232)(H,183,245)(H,184,246)(H,185,247)(H,186,248)(H,187,268)(H,190,241)(H,191,249)(H,192,261)(H,193,262)(H,194,234)(H,195,233)(H,196,235)(H,197,251)(H,198,258)(H,199,263)(H,200,242)(H,201,253)(H,202,252)(H,203,260)(H,204,264)(H,205,259)(H,206,265)(H,207,266)(H,208,271)(H,209,250)(H,210,254)(H,211,256)(H,212,243)(H,213,255)(H,214,257)(H,215,270)(H,216,269)(H,217,272)(H,218,236)(H,219,237)(H,220,244)(H,221,267)(H,222,240)(H,238,239)(H,273,274)(H4,171,172,179)(H4,173,174,180)(H4,175,176,181)/t76-,77-,78-,79-,80-,81-,82+,83+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHSAXUMXBYUKE-JFFWMJMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C164H272N58O52S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152625
Record name Sapecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4081 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sapecin

CAS RN

119938-54-4
Record name Sapecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119938544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
768
Citations
K Matsuyama, S Natori - Journal of Biological Chemistry, 1988 - ASBMB
… of sapecin consisting of 94 residues, with sapecin (40 residues) constituting its carboxyl-terminal half. RNA blot hybridization revealed that the gene for the sapecin … Thus, sapecin is …
Number of citations: 164 www.jbc.org
K Takeuchi, H Takahashi, M Sugai, H Iwai… - Journal of Biological …, 2004 - ASBMB
… in the interaction of sapecin with membrane we prepared sapecin mutants. Among the mutants, the replacements of Leu-5 and Val-35 with Ala in sapecin satisfactorily accelerated its …
Number of citations: 92 www.jbc.org
K Yamada, S Natori - Biochemical Journal, 1993 - portlandpress.com
… describes the purification of two sapecin homologues, sapecin B and sapecin C, from the … , we purified sapecin from the same culture medium, but we did not detect these sapecin …
Number of citations: 88 portlandpress.com
H Hanzawa, I Shimada, T Kuzuhara, H Komano… - FEBS …, 1990 - Wiley Online Library
… the tertiary structure of sapecin with that of NP-5. In the present paper, we report a twodimensional ‘H NMR study of sapecin. The solution conformation of sapecin will be presented and …
Number of citations: 111 febs.onlinelibrary.wiley.com
K Yamada, S Natori - Biochemical Journal, 1994 - portlandpress.com
… sapecin homologues from a culture medium of NIHSape-4 from which we also isolated sapecin, … and amino acid sequence ofone of them, named sapecin B, were very similar to those of …
Number of citations: 86 portlandpress.com
K Matsuyama, S Natori - The Journal of Biochemistry, 1990 - jstage.jst.go.jp
… Unlike sarcotoxins, sapecin was … sapecin cDNA as probe demonstrated that sapecin mRNA is synthesized in hemocytes of Sarcophaga larvae in response to body injury (19). Sapecin …
Number of citations: 81 www.jstage.jst.go.jp
T Kuzuhara, Y Nakajima, K Matsuyama… - The Journal of …, 1990 - academic.oup.com
… This paper describes studies on the disulfide array in sapecin. We found that sapecin has a vortical structure like a snail shell, and that cleavage of its disulfides with dithiothreitol …
Number of citations: 55 academic.oup.com
S Lee, H Moon, S KAWABATA, S KURATA… - Biological and …, 1995 - jstage.jst.go.jp
We purified and characterized a sapecin homologue, named holotricin 1, from the hemolymph of immunized larvae of a coleopteran insect, Holotrichia diomphalia. We determined its …
Number of citations: 43 www.jstage.jst.go.jp
H Komano, K Homma, S Natori - FEBS letters, 1991 - Wiley Online Library
… effect of sapecin on proliferation of NIH-Sape-4 cells. The results indicate that sapecin also … cell proliferation was in fact sapecin, we fractionated the sapecin preparation by HPLC and …
Number of citations: 36 febs.onlinelibrary.wiley.com
M Shimoda, H Takagi, S Kurata, T Yoshioka, S Natori - FEBS letters, 1994 - Elsevier
… sapecin may play independent roles in both defense and development [8]. As evidence for the latter role, we demonstrated that sapecin … synthesize and secrete sapecin when cultured …
Number of citations: 18 www.sciencedirect.com

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